molecular formula C5H6BrN3 B13011354 6-Bromo-N-methylpyridazin-4-amine

6-Bromo-N-methylpyridazin-4-amine

Cat. No.: B13011354
M. Wt: 188.03 g/mol
InChI Key: PHDBQIOZHPBGHR-UHFFFAOYSA-N
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Description

Evolution of Pyridazine (B1198779) Synthesis in Contemporary Organic Chemistry

The synthesis of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has evolved considerably from its classical origins. Historically, the most common methods involved the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine. wikipedia.org While foundational, these methods often require harsh conditions and may lack regioselectivity.

Contemporary organic chemistry has ushered in more sophisticated and efficient strategies. Modern approaches focus on improving yield, functional group tolerance, and regioselectivity under milder, often metal-free, conditions. A notable example is the development of aza-Diels-Alder reactions. For instance, a highly regioselective method utilizes the reaction of 1,2,3-triazines with 1-propynylamines to produce a variety of 6-aryl-pyridazin-3-amines in high yields under neutral, metal-free conditions. organic-chemistry.orgacs.org This inverse electron-demand aza-Diels-Alder reaction showcases the progress toward more sustainable and versatile synthetic routes. organic-chemistry.org Other innovative strategies include the use of Diaza-Wittig reactions starting from 1,3-diketones to create versatile pyridazine derivatives. acs.org

Synthesis Method Precursors Key Features Reference
Classical Condensation1,4-Diketones/4-Ketoacids + HydrazineFoundational method; can give dihydropyridazines requiring oxidation. wikipedia.org
Aza-Diels-Alder Reaction1,2,3-Triazines + 1-PropynylaminesModern, highly regioselective, metal-free, neutral conditions, high yields. organic-chemistry.orgacs.org
Diaza-Wittig Reaction1,3-DiketonesProvides access to versatile pyridazine derivatives with varied substituents. acs.org

Strategic Importance of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocycles are exceptionally valuable building blocks in organic synthesis. The presence of a halogen atom (such as bromine, chlorine, or fluorine) on a heterocyclic ring provides a reactive "handle" for further molecular elaboration. sigmaaldrich.com This functionality is pivotal for constructing more complex molecules through various cross-coupling reactions, most notably palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.commdpi.com

The utility of these intermediates lies in the ability to selectively introduce new carbon-carbon or carbon-heteroatom bonds at a specific position on the ring. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been used to synthesize a library of novel pyridine (B92270) derivatives. mdpi.com This highlights how a bromo-substituent serves as a key precursor for creating molecular diversity.

Furthermore, halogenation can directly influence the biological activity of a molecule. The introduction of halogens can alter a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can lead to specific interactions, like halogen bonding, with biological targets such as protein kinases. nih.gov In some cases, unique transformations like the base-induced "halogen dance reaction" can be utilized to move a halogen to a different, often less accessible, position on the ring, further expanding synthetic possibilities. researchgate.net

Significance of N-Methylated Heterocyclic Amines in Complex Molecular Architectures

Nitrogen-containing heterocycles are a dominant feature in pharmaceuticals, with analyses showing that they are present in a majority of FDA-approved drugs. nih.govmdpi.com Within this class, the N-methylation of heterocyclic amines is a subtle but powerful structural modification used to fine-tune the properties of a molecule for a specific biological purpose.

The addition of a methyl group to a nitrogen atom can have profound effects on a compound's biological activity and physical properties. This modification can:

Enhance Binding Affinity: In the context of drug-target interactions, an N-methyl group can improve binding affinity. For example, the N(7)-methylation of guanine (B1146940) in m7GTP enhances its binding to target proteins by eliminating the desolvation penalty of the nitrogen atom and creating favorable cation-π interactions with aromatic amino acid residues like tryptophan. acs.org

Modulate Basicity and Lipophilicity: N-methylation alters the basicity of the amine and increases the molecule's lipophilicity, which can affect its solubility, cell permeability, and pharmacokinetic profile.

Provide Steric Influence: The methyl group can introduce steric bulk that orients the molecule within a binding pocket or prevents unwanted metabolic reactions at the nitrogen center.

The strategic inclusion of N-methylated amines is exemplified in various complex molecules, where this group is often crucial for achieving high potency and selectivity. For instance, a compound bearing an N-methyl-5-indolyl substituent at the C-6 position of a triazolopyridine core displayed superior anticancer activity compared to its non-methylated counterparts. mdpi.com

Overview of Research Trajectories for 6-Bromo-N-methylpyridazin-4-amine and Related Scaffolds

While specific research literature on this compound is not widely available in public databases, its chemical structure allows for a clear projection of its potential research applications based on studies of closely related compounds. The molecule combines three key features: the pyridazine core, a bromine atom at position 6, and an N-methylamino group at position 4.

The primary research trajectory for this compound is undoubtedly as a synthetic intermediate in medicinal chemistry and materials science.

Scaffold for Drug Discovery: The bromo-substituent makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions. This would allow for the synthesis of large libraries of novel pyridazine derivatives by introducing a wide variety of aryl, heteroaryl, or alkyl groups at position 6. These libraries could then be screened for biological activity against various targets, such as protein kinases, which are often modulated by heterocyclic compounds. nih.gov

Fine-Tuning Molecular Properties: The N-methylamino group at position 4 is a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, while the methyl group provides steric and electronic influences that can be crucial for target binding and selectivity, as discussed previously. acs.org

Development of Functional Materials: Pyridazine-containing molecules are also explored in materials science for their electronic and optical properties. evitachem.com This compound could serve as a building block for new organic materials used in applications like organic light-emitting diodes (OLEDs).

Research on analogous structures, such as 6-Bromo-N,N-dipropylpyridazin-4-amine and other halogenated pyridazines, confirms their utility as precursors for creating more complex molecules for pharmaceutical and material science applications. evitachem.compharmaffiliates.com Therefore, the research path for this compound would involve leveraging its bromine atom for synthetic diversification while utilizing the N-methylated amine as a key functional group for tuning interactions with biological or material systems.

Properties of this compound

Note: The following data are computed, as experimental values are not widely published.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
IUPAC Name This compound
CAS Number Not assigned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

6-bromo-N-methylpyridazin-4-amine

InChI

InChI=1S/C5H6BrN3/c1-7-4-2-5(6)9-8-3-4/h2-3H,1H3,(H,7,9)

InChI Key

PHDBQIOZHPBGHR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NN=C1)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 6 Bromo N Methylpyridazin 4 Amine

Metal-Catalyzed Transformations Involving the C(sp²)-Br Bond

The bromine atom attached to the pyridazine (B1198779) ring at the 6-position serves as a versatile handle for a variety of metal-catalyzed transformations. This C(sp²)-Br bond is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

The C-Br bond in 6-Bromo-N-methylpyridazin-4-amine is a prime site for palladium- or nickel-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the pyridazine core.

Sonogashira Coupling: This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne. nih.gov For this compound, a Sonogashira reaction would introduce an alkynyl group at the 6-position. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534). organic-chemistry.orgnih.gov While specific examples for this exact substrate are not detailed in the provided sources, the successful Sonogashira coupling of other bromo-heterocycles, such as 4-bromo-6H-1,2-oxazines, demonstrates the feasibility of this transformation. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed, which could be applicable. nih.govlibretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically with trans selectivity. organic-chemistry.org This would allow for the synthesis of 6-alkenyl-N-methylpyridazin-4-amines. The process is catalyzed by a palladium catalyst, often Pd(OAc)₂ or a preformed palladium-N-heterocyclic carbene (NHC) complex, in the presence of a base. organic-chemistry.orgmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com

Negishi Coupling: This reaction forms a carbon-carbon bond by coupling the aryl bromide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org A palladium or nickel catalyst is used, with common choices including Pd(PPh₃)₄ or catalysts generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand like CPhos, which has been shown to be effective for coupling secondary alkylzinc halides with aryl bromides. wikipedia.orgnih.gov This method could be used to introduce a variety of alkyl or aryl groups at the 6-position of the pyridazine ring. wikipedia.orgresearchgate.net

Table 1: Potential Cross-Coupling Reactions of this compound This table is illustrative and based on general principles of cross-coupling reactions.

ReactionCoupling PartnerTypical Catalyst SystemPotential Product
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N6-Alkynyl-N-methylpyridazin-4-amine
HeckAlkene (R'-CH=CH₂)Pd(OAc)₂, Base (e.g., K₂CO₃)6-Alkenyl-N-methylpyridazin-4-amine
NegishiOrganozinc (R''-ZnX)Pd(PPh₃)₄ or Ni(acac)₂6-Alkyl/Aryl-N-methylpyridazin-4-amine

In the catalytic cycles of cross-coupling reactions, reductive elimination is the final, product-forming step. After oxidative addition of the C-Br bond to the metal center and transmetalation (in Suzuki and Negishi coupling) or migratory insertion (in Heck coupling), a diorgano-metal intermediate is formed. Reductive elimination from this intermediate expels the final coupled product and regenerates the active low-valent catalyst, allowing the cycle to continue.

A common side reaction is homocoupling , which produces a symmetrical bi-pyridazine. This can occur through several pathways. One possibility is the reaction of two molecules of the organometallic intermediate (formed after transmetalation) before reductive elimination can occur with the desired coupling partner. Another pathway involves the reaction of the initial oxidative addition adduct with another molecule of the starting aryl bromide. The conditions of the reaction, such as temperature, concentration, and the nature of the catalyst and ligands, can be tuned to minimize these undesired homocoupling pathways.

The crucial first step in most cross-coupling reactions is the oxidative addition of the C(sp²)-Br bond to a low-valent transition metal center, typically palladium(0) or nickel(0). This process involves the cleavage of the C-Br bond and the formation of two new bonds from the carbon and bromine to the metal, increasing the metal's oxidation state from 0 to +2.

The precise mechanism of oxidative addition can vary. For palladium, a concerted mechanism involving a three-membered transition state is common. nih.gov For first-row metals like nickel, the mechanism can be more complex and dependent on the halide. nih.gov Studies on the oxidative addition of aryl halides to phosphine-ligated nickel(0) have shown that the pathway can be a concerted, non-radical process or can involve single-electron transfer (SET) to form radical intermediates. nih.gov For aryl bromides reacting with Ni(PEt₃)₄, evidence suggests that the reaction can proceed through a combination of both concerted and radical pathways. nih.gov The polarity of the solvent can influence the favored mechanism, with more polar solvents potentially facilitating SET pathways. nih.gov

Reactivity of the N-methylamino Group

The N-methylamino group at the 4-position is an important site of reactivity, influenced by the electronic properties of the pyridazine ring.

The N-methylamino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. However, the electron-withdrawing nature of the diazine ring system reduces the electron density on the exocyclic nitrogen compared to a typical alkylamine or even an aniline. This deactivation diminishes its nucleophilicity. The presence of the electron-donating methyl group partially counteracts this effect, making it more nucleophilic than an unsubstituted amino group at the same position.

The basicity of the molecule is characterized by its protonation equilibria. The N-methylamino group can be protonated by an acid to form an ammonium (B1175870) salt. Additionally, one of the nitrogen atoms in the pyridazine ring can also be protonated. The relative pKa values will determine the site of initial protonation in an acidic medium.

The nucleophilic nitrogen of the N-methylamino group can react with a variety of electrophiles. These reactions provide a route to further functionalize the molecule.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, will form the corresponding N-acyl-N-methylamino pyridazine (an amide). For instance, reaction with acetyl chloride would yield N-(6-bromo-pyridazin-4-yl)-N-methylacetamide. This type of transformation is common for amino-heterocycles, as illustrated by the formation of N-(6-Bromo-4-methylpyridin-2-yl)acetamide from the corresponding aminopyridine. bldpharm.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base will produce a sulfonamide. This reaction is a standard method for protecting amino groups or for introducing sulfonyl moieties with specific biological or chemical properties.

Table 2: Reactions of the N-methylamino Group with Electrophiles

Reaction TypeElectrophileReagent ExampleProduct Functional Group
AcylationAcyl HalideAcetyl Chloride (CH₃COCl)Amide
AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)Amide
SulfonylationSulfonyl ChlorideTosyl Chloride (TsCl)Sulfonamide

Rearrangement Reactions and Heteroaryne Intermediates

The reactivity of halogenated pyridazines, including this compound, is significantly influenced by the potential for rearrangement reactions and the formation of highly reactive intermediates. These pathways offer synthetic routes to functionalize the pyridazine core at positions that are not accessible through direct substitution.

Base-Catalyzed Halogen Dance and Pyridyne-like Intermediates in Halogenated Heterocycles

The halogen dance (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This reaction, also known as halogen scrambling or migration, is driven by thermodynamics, proceeding towards the formation of a more stable carbanionic intermediate. wikipedia.org The general mechanism involves deprotonation by a strong base (like lithium amides or n-BuLi) at a position ortho to the halogen, followed by a halogen-metal exchange that results in the halogen "dancing" across the ring. wikipedia.orgwhiterose.ac.uk This process creates a new nucleophilic site at the halogen's migrated position, which can be trapped by an electrophile. wikipedia.org

While first observed in carbocyclic systems, the halogen dance has been extensively studied in various heterocycles, including pyridines, thiophenes, and imidazoles. nih.govclockss.org The choice of base, temperature, and solvent are critical factors influencing the reaction's efficiency. wikipedia.org Lower temperatures are often preferred as they slow the rate of the initial metalation, ensuring the coexistence of both metalated and unmetalated species required for the reaction to proceed. wikipedia.org

In the context of pyridazines, the reaction of 4-halogenopyridazines with strong bases like potassium amide in liquid ammonia (B1221849) provides evidence for the formation of pyridyne-like intermediates. Specifically, the amination of 4-chloro- and 4-iodopyridazine (B3196067) has been shown to proceed through a 4,5-didehydropyridazine intermediate. wur.nl This highly reactive heteroaryne is formed via a base-catalyzed elimination of hydrogen halide. Subsequent addition of a nucleophile (e.g., ammonia) can occur at either C4 or C5, leading to a mixture of products. wur.nl This behavior is analogous to the well-known aryne chemistry of halobenzenes.

The propensity of a halogenated heterocycle to undergo a halogen dance or form a heteroaryne is influenced by the ring's electronic properties and the position of the halogen. For this compound, the presence of the electron-donating N-methylamino group and the electron-withdrawing nature of the pyridazine nitrogens would influence the acidity of the ring protons and the stability of any potential anionic intermediates, thereby dictating the feasibility and pathway of such rearrangements.

Table 1: Examples of Halogen Dance Conditions in Heterocycles
SubstrateBase/ReagentConditionsOutcome/IntermediateReference
3-Bromo-4-ethoxypyridineKNH₂/NH₃-Halogen migration proposed clockss.org
4-HalogenopyridazinesKNH₂/NH₃Liquid ammoniaEvidence for 4,5-didehydropyridazine intermediate wur.nl
Bromopyridine derivativesKHMDS (catalytic)-Enhanced rate of halogen dance nih.gov
2-BromothiopheneSodium acetylide/NH₃Liquid ammoniaFirst documented instance of halogen dance wikipedia.org

Intramolecular Rearrangement Pathways

Beyond the halogen dance, substituted pyridazines can theoretically undergo other intramolecular rearrangements, often triggered by heat, light, or chemical reagents. These reactions can lead to significant structural reorganization, yielding isomeric products or entirely new ring systems.

One class of relevant transformations includes sigmatropic rearrangements. For example, thermal modification at the 3-position of pyridine (B92270) N-oxides has been documented to proceed through a series of evitachem.commdpi.com-sigmatropic rearrangements. amphoteros.com While this compound is not an N-oxide, related pyridazinium ylides or similar activated species could potentially undergo analogous transformations.

Another potential, though less direct, pathway involves rearrangements akin to the Wolff rearrangement, a key step in the Arndt-Eistert reaction. msu.edu This reaction involves the conversion of an α-diazoketone into a ketene, via the rearrangement of an acyl carbene. If a derivative of this compound were converted into a suitable precursor, such as a diazomethyl ketone at one of the ring carbons, a Wolff-type rearrangement could theoretically lead to a ring-contracted product or other rearranged structures.

Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are also a fundamental class of intramolecular reactions. msu.edu These are typically initiated by the formation of a carbocation, which then rearranges to a more stable carbocation via a 1,2-shift of an alkyl, aryl, or hydride group. While common in aliphatic systems, generating a cationic center on the pyridazine ring of this compound would be challenging but could potentially be achieved under specific conditions (e.g., diazotization of an amino group), leading to rearranged products.

Ring-Opening and Annulation Reactions of the Pyridazine System

The pyridazine ring, while aromatic, is susceptible to reactions that involve its cleavage or the fusion of new rings. These transformations are valuable for constructing complex polycyclic and heterocyclic scaffolds from relatively simple pyridazine precursors. mdpi.com

Ring-opening reactions are a characteristic feature of electron-deficient nitrogen heterocycles, particularly under nucleophilic attack. A well-established mechanism is the SN(ANRORC), which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. wur.nl This pathway is distinct from classical SNAr or elimination-addition (aryne) mechanisms and is prevalent in the reactions of halogenated pyrimidines and pyrazines with nucleophiles like potassium amide. wur.nl For a substituted halopyridazine, this would involve the initial addition of the nucleophile to an electrophilic carbon, followed by cleavage of a nitrogen-carbon bond to form an open-chain intermediate. Subsequent rotation and ring closure, with the expulsion of a leaving group, yields the final substituted product, which may be an isomer of the one expected from direct substitution.

Reductive conditions can also induce profound changes in the pyridazine core. For instance, density functional theory computations have detailed a mechanism for the reductive ring contraction of 1,2-pyridazines into substituted pyrroles. nih.gov This transformation requires the addition of four electrons and four protons and is facilitated by electron-withdrawing groups at the 3- and 6-positions, which stabilize critical intermediates. nih.gov The reaction proceeds through protonation, followed by reduction, ring-opening, and eventual ring contraction with the elimination of ammonia. nih.gov

Annulation reactions involve the construction of a new ring onto an existing one. scripps.edu Various strategies exist for the annulation of rings onto pyridazine and other nitrogen heterocycles. mdpi.comacs.org For example, condensation of a methyl group on a pyridazine ring with reagents like dimethylformamide dimethylacetal (DMFDMA) can generate an enamine intermediate, which can then undergo cyclocondensation to form a fused pyridine ring, yielding a pyridopyridazine (B8481360) derivative. mdpi.com Similarly, palladium-catalyzed annulation reactions are powerful tools for building new rings, such as in the synthesis of indolizines from pyridines. acs.org For this compound, the bromine atom provides a handle for cross-coupling reactions, while the ring carbons and nitrogen atoms could participate in various cyclization and annulation strategies to build more complex molecular architectures.

Table 2: Ring Transformation Reactions of Pyridazine and Related Heterocycles
Reaction TypeSubstrate ClassKey Reagents/ConditionsProduct ClassReference
SN(ANRORC)Halogenopyrimidines/pyrazinesKNH₂/NH₃Aminated heterocycles (isomeric) wur.nl
Reductive Ring Contraction1,2-PyridazinesElectrochemical or chemical reduction (4e⁻, 4H⁺)Substituted pyrroles nih.gov
Annulation (Ring Fusion)Methyl-pyridazinesDMFDMA, then cyclocondensationPyridopyridazines mdpi.com
[3+2] CyclizationPyridinesCopper(I) catalyst, alkenyldiazoacetatesIndolizines acs.org

Advanced Derivatization and Functional Group Interconversions of 6 Bromo N Methylpyridazin 4 Amine

Transformations at the Bromine-Substituted Position

The bromine atom at the 6-position of the pyridazine (B1198779) ring is a key handle for a variety of cross-coupling and substitution reactions. Its reactivity allows for the introduction of a wide array of substituents, significantly altering the electronic and steric properties of the parent molecule.

Formation of Carbon-Carbon Bonds for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and the bromo-substituent on the pyridazine ring serves as an excellent electrophilic partner in these transformations. Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings enable the introduction of aryl, vinyl, and alkynyl groups, thereby extending the π-conjugated system of the pyridazine core.

While specific examples detailing the use of 6-Bromo-N-methylpyridazin-4-amine in these reactions are not extensively documented in publicly available literature, the general reactivity of bromopyridazines suggests its suitability as a substrate. For instance, related bromopyridazine derivatives have been successfully employed in Suzuki cross-coupling reactions with various arylboronic acids to furnish 6-arylpyridazine compounds. Similarly, Sonogashira coupling of bromopyridazines with terminal alkynes provides a direct route to 6-alkynylpyridazines. The conditions for these reactions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in the presence of a copper(I) co-catalyst for Sonogashira reactions, and a base in an appropriate solvent.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridazine Systems (Note: This table is illustrative of general reaction types on bromopyridazines, as specific data for this compound is limited.)

Coupling ReactionCoupling PartnerTypical Catalyst/ReagentsExpected Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)6-Aryl-N-methylpyridazin-4-amine
Stille CouplingOrganostannanePd(PPh₃)₄6-Substituted-N-methylpyridazin-4-amine
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)6-Alkynyl-N-methylpyridazin-4-amine
Heck CouplingAlkenePd(OAc)₂, Ligand, Base6-Alkenyl-N-methylpyridazin-4-amine

Introduction of Diverse Heteroatom-Containing Functionalities (e.g., O, S, P)

The bromine atom can be displaced by various heteroatom nucleophiles to introduce oxygen, sulfur, and phosphorus-containing functionalities. Nucleophilic aromatic substitution (SNAr) reactions with alkoxides, thiolates, and phosphites can provide access to a range of derivatives. The electron-deficient nature of the pyridazine ring facilitates such substitutions.

For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 6-methoxy-N-methylpyridazin-4-amine. Similarly, treatment with sodium thiomethoxide would lead to the corresponding 6-(methylthio) derivative. The introduction of phosphorus-containing groups can be achieved through reactions like the Arbuzov reaction with trialkyl phosphites, catalyzed by a nickel or palladium salt, to yield phosphonates.

Preparation of Organometallic Intermediates for Further Reactivity

The bromine atom can be utilized to generate organometallic intermediates, such as organolithium or Grignard reagents, which can then be reacted with a variety of electrophiles. Halogen-metal exchange, typically with an organolithium reagent like n-butyllithium at low temperatures, would generate the 6-lithiopyridazine derivative. This highly reactive intermediate can then be quenched with electrophiles such as aldehydes, ketones, or carbon dioxide to introduce new functional groups.

Alternatively, the formation of a Grignard reagent can be attempted through the reaction with magnesium metal. These organometallic species are potent nucleophiles and significantly expand the synthetic utility of the this compound scaffold.

Modifications and Extensions of the N-methylamino Functionality

The N-methylamino group at the 4-position offers another site for derivatization, allowing for the synthesis of amides, sulfonamides, and for modifications through quaternization and N-oxidation.

Synthesis of Amide and Sulfonamide Derivatives

The secondary amine of the N-methylamino group can be readily acylated or sulfonylated. Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), will yield the corresponding N-acyl-N-methylpyridazin-4-amine derivatives. Similarly, treatment with sulfonyl chlorides will afford sulfonamides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide variety of substituents onto the amino nitrogen.

Table 2: Acylation and Sulfonylation of the N-methylamino Group (Note: This table is illustrative of general reaction types on N-methylamino heterocycles.)

ReactionReagentTypical ConditionsExpected Product
AcylationAcetyl chlorideBase (e.g., Pyridine), CH₂Cl₂N-(6-bromo-pyridazin-4-yl)-N-methylacetamide
SulfonylationBenzenesulfonyl chlorideBase (e.g., Et₃N), CH₂Cl₂N-(6-bromo-pyridazin-4-yl)-N-methylbenzenesulfonamide

Computational and Theoretical Chemistry Studies of 6 Bromo N Methylpyridazin 4 Amine

Spectroscopic Property Predictions and Interpretations

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, which is crucial for their structural elucidation and characterization. These predictions are typically achieved through quantum mechanical calculations. However, no specific studies detailing the predicted spectroscopic properties of 6-Bromo-N-methylpyridazin-4-amine have been found.

Theoretical NMR chemical shift calculations are instrumental in confirming the structure of newly synthesized compounds and in assigning experimental NMR signals to specific nuclei within a molecule. These calculations, often performed using methods like Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra.

A thorough search of the literature did not yield any studies that have calculated the NMR chemical shifts for this compound. While experimental NMR data for some pyridazine (B1198779) derivatives have been published, which are sometimes supported by computational analysis, no such data could be located for the title compound. nih.gov

Should such a study be conducted, it would likely involve the following steps:

Optimization of the molecular geometry of this compound using a selected level of theory and basis set.

Calculation of the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts.

The predicted data would then be compared with experimentally obtained NMR spectra to confirm the structural assignment.

No dedicated computational studies on the IR or Raman spectra of this compound were found in the scientific literature. While vibrational spectra have been computationally analyzed for other diazines, including pyridazine itself, this specific derivative remains unstudied in this context. core.ac.uk A theoretical investigation would typically calculate the harmonic vibrational frequencies and intensities, which can be visualized to produce a theoretical spectrum. This would aid in understanding the vibrational modes associated with the pyridazine ring, the C-Br bond, and the N-methylamino group.

Studies on Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound, which are critical in fields like materials science and pharmaceuticals. Computational methods, including crystal structure prediction (CSP), can provide insights into how molecules arrange themselves in a crystalline solid. These studies can elucidate the role of hydrogen bonds, halogen bonds, and π-π stacking interactions in the formation of the crystal lattice. acs.org

A search for crystallographic data or computational crystal packing studies for this compound yielded no results. The pyridazine ring is known to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which have been explored in other derivatives to engineer specific crystal structures. nih.govacs.org An analysis of this compound would likely explore the potential for hydrogen bonding involving the amine proton and the pyridazine nitrogen atoms, as well as halogen bonding involving the bromine atom.

Computational Design of Novel this compound Derivatives

Computational chemistry is a cornerstone of modern drug discovery and materials science, where it is used to design novel molecules with desired properties. This in silico design process can involve modifying a parent structure, such as this compound, and then calculating the properties of the resulting derivatives to screen for candidates with improved activity, selectivity, or physical characteristics. nih.govacs.org

There are no published studies detailing the computational design of novel derivatives based on the this compound scaffold. The broader class of pyridazine and pyridazinone derivatives has been the subject of such in silico studies, with researchers designing new compounds as potential anti-proliferative or anti-inflammatory agents. connectjournals.comrsc.org These studies often employ techniques like molecular docking to predict how well a designed molecule might bind to a biological target. A similar approach could, in principle, be applied to derivatives of this compound to explore their potential in various applications.

Advanced Research Applications and Contributions to Chemical Science

Utility as a Versatile Building Block in the Synthesis of Diverse Organic Molecules

Bromo-substituted heterocyclic compounds are widely recognized in organic synthesis as versatile precursors for the construction of more complex molecular architectures, primarily through cross-coupling reactions. The bromine atom serves as a convenient handle for the introduction of various functional groups.

Precursors for Complex Heterocyclic Systems

The pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key feature in many biologically active compounds. The presence of a bromine atom and an N-methylamino group on the pyridazine ring of 6-Bromo-N-methylpyridazin-4-amine theoretically allows for sequential or directed functionalization. The bromine at the 6-position is susceptible to displacement or participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), which would enable the formation of carbon-carbon or carbon-heteroatom bonds. This would, in principle, allow for the elaboration of the pyridazine core into more complex, fused, or multi-substituted heterocyclic systems. However, a thorough review of the scientific literature reveals a lack of specific examples or detailed studies documenting the use of this compound for these purposes.

Intermediates for Natural Product Synthesis (Synthetic Analogues)

Methodological Innovations in Organic Synthesis

The quest for new and improved synthetic methods is a constant endeavor in organic chemistry. The unique electronic and steric properties of a molecule can sometimes be exploited to develop novel reaction pathways or more efficient catalytic systems.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the C-Br bond in this compound, influenced by the adjacent ring nitrogen and the N-methylamino group, could potentially be harnessed in novel, catalyzed reactions. Research in this area could involve exploring its reactivity with new catalyst systems to achieve selective transformations. At present, however, there are no specific studies in the peer-reviewed literature that focus on this compound as a substrate for the exploration of novel reaction pathways or the development of new catalytic systems.

Development of Efficient and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols, often characterized by high atom economy, low waste generation, and the use of environmentally benign reagents and solvents. While the development of such protocols for the synthesis and functionalization of pyridazine derivatives is an active area of research, there is no specific information available that details the application of this compound in the context of developing efficient and sustainable synthetic methods.

Applications in Materials Science and Optoelectronics

The incorporation of heteroaromatic rings into organic materials can impart desirable electronic and photophysical properties. Pyridazine-containing compounds, for instance, have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The specific properties of this compound, such as its dipole moment and potential for intermolecular interactions, could theoretically make it or its derivatives interesting candidates for materials science applications. Nevertheless, a comprehensive search of the literature did not yield any studies on the synthesis or characterization of materials or optoelectronic devices derived from this compound.

Precursors for Chemiluminescent and Fluorescent Materials

Substituted pyridazines are recognized for their utility in the development of luminescent materials. The inherent electronic structure of the pyridazine ring, characterized by its electron-deficient nature, makes it an excellent scaffold for creating molecules with interesting photophysical properties. When functionalized with electron-donating groups, such as an amino group, these pyridazine derivatives can exhibit intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence.

While direct studies on the chemiluminescent and fluorescent properties of this compound are not extensively documented, the broader class of aminopyridazines and aminopyridines has shown significant promise as fluorescent scaffolds. For instance, unsubstituted pyridin-2-amine is known to have a high quantum yield, making it a foundational structure for fluorescent probes nih.gov. The introduction of various substituents allows for the fine-tuning of the emission wavelengths and quantum yields. In the case of this compound, the combination of the N-methylamino group (donor) and the bromopyridazine core (acceptor) sets up a donor-acceptor (D-A) system conducive to ICT and potential fluorescence. The bromine atom can further influence the photophysical properties through the heavy-atom effect, which could potentially promote intersystem crossing and influence the balance between fluorescence and phosphorescence.

The following table summarizes the typical photophysical properties of related donor-acceptor pyridazine and pyridine (B92270) derivatives, offering a glimpse into the potential characteristics of this compound-based materials.

Compound ClassAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)Key Features
Donor-Acceptor Pyridazines412–485486–624VariesTunable emission from blue to red based on donor strength. rsc.org
Aminopyridines~270~480Up to 0.44High quantum yields, potential as fluorescent probes. nih.govnih.gov
Pyridazine-Phenoxazine D-A~380~550 (in toluene)0.109Exhibits Thermally Activated Delayed Fluorescence (TADF). nih.govmdpi.com

This table is illustrative and based on data for related compound classes. Specific values for this compound would require experimental determination.

Components for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The donor-acceptor architecture inherent in molecules like this compound is highly relevant for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) devices.

In the context of OLEDs, pyridazine has been investigated as an acceptor moiety in novel donor-acceptor compounds. Some of these materials have demonstrated thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons and can lead to high internal quantum efficiencies in OLEDs nih.govmdpi.comnih.gov. The combination of a pyridazine acceptor with suitable donor units can result in a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient TADF nih.gov. For instance, pyridazine-based emitters combined with phenoxazine (B87303) donors have achieved external quantum efficiencies of over 5.8% in OLEDs nih.govmdpi.com. Platinum(II) complexes featuring pyridazine ligands have also been synthesized and shown to be efficient orange emitters in OLEDs rsc.org. Given these precedents, this compound could serve as a valuable building block for new TADF emitters or as a ligand in phosphorescent metal complexes for OLED applications.

In the realm of photovoltaics, pyridazine derivatives have been explored as electron-accepting monomers for the synthesis of conjugated polymers used in organic solar cells researchgate.net. Theoretical studies have also been conducted on pyridazine derivatives as potential sensitizers for dye-sensitized solar cells (DSSCs), indicating that their HOMO and LUMO energy levels can be tuned for efficient electron injection . The electronic properties of this compound, with its combination of electron-donating and -withdrawing groups, could be leveraged in the design of new materials for OPV applications.

The table below outlines key electronic properties of related pyridazine derivatives relevant to their use in electronic devices.

PropertyTypical Value Range for Pyridazine DerivativesRelevance
HOMO Energy Level-5.34 to -6.57 eVInfluences charge injection and transport properties. rsc.org
LUMO Energy Level-3.61 to -3.70 eVAffects electron accepting capability and stability. rsc.org
Band Gap (E_g)1.67–2.36 eVDetermines the absorption and emission characteristics. rsc.org

This table provides a general overview based on related pyridazine compounds. The specific electronic properties of this compound would need to be experimentally measured or calculated.

Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms of the pyridazine ring and the exocyclic amino group in this compound provide potential coordination sites for metal ions, making it an interesting ligand for the synthesis of coordination complexes. Pyridazine-based ligands have been extensively used in coordination chemistry, forming complexes with a variety of transition metals researchgate.net. These complexes have shown applications in catalysis and materials science.

The coordination of pyridazine ligands to metal centers can influence the electronic and steric environment around the metal, thereby affecting the catalytic activity of the resulting complex. For example, palladium(II) complexes with pyridine ligands have been shown to be effective precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions acs.org. The electronic properties of the pyridine ligand, modulated by substituents, can impact the efficiency of the catalyst acs.org. Similarly, aminopyridine-stabilized metal complexes have been investigated for various catalytic applications nih.govresearchgate.net.

The bidentate or monodentate coordination of this compound to a metal center could create catalysts for a range of organic transformations. The electronic nature of the ligand, influenced by the bromo and N-methylamino groups, could be tuned to optimize catalytic performance. While specific catalytic applications of this compound complexes are not yet widely reported, the broader family of pyridazine and aminopyridine ligands has demonstrated utility in various catalytic processes.

MetalLigand TypeCatalytic Application
Palladium(II)Substituted PyridinesSuzuki-Miyaura and Heck cross-coupling. acs.org
Ruthenium(II)Pyridine-containing MacrocyclesStereoselective C-C and C-O bond formation. unimi.it
Nickel, Copper, etc.TerpyridinesC-C bond formation and hydrofunctionalization. nih.gov
Iron(II)AminopyridinesAtom Transfer Radical Polymerization (ATRP).

This table illustrates the catalytic applications of complexes with related ligand systems.

Isotopic Labeling for Advanced Spectroscopic and Mechanistic Studies

Isotopic labeling is a powerful tool in chemical research, enabling detailed mechanistic studies and enhancing the sensitivity of spectroscopic techniques. The incorporation of ¹⁵N into the this compound scaffold opens up possibilities for advanced NMR studies.

Synthesis of ¹⁵N-Labeled Pyridazines for NMR Hyperpolarization (e.g., SABRE-SHEATH)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but it often suffers from low sensitivity. Hyperpolarization techniques can dramatically increase the NMR signal, and Signal Amplification By Reversible Exchange (SABRE) is a particularly promising method for nitrogen-containing heterocycles. SABRE utilizes parahydrogen to transfer nuclear spin polarization to a substrate via a catalyst, leading to massive signal enhancements. A variant of this technique, SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei), is especially effective for hyperpolarizing ¹⁵N nuclei.

The synthesis of ¹⁵N-labeled pyridazines and other nitrogen heterocycles is crucial for leveraging the full potential of SABRE-SHEATH. Various synthetic methods have been developed for the incorporation of ¹⁵N into pyridine and its derivatives, often starting from ¹⁵N-labeled ammonia (B1221849) or its salts nih.govnih.gov. These methods can be adapted for the synthesis of ¹⁵N-labeled this compound.

Once synthesized, ¹⁵N-labeled this compound could be subjected to SABRE-SHEATH hyperpolarization. Studies on a wide range of substituted pyridazines have shown that the SABRE technique is tolerant to various electronic and steric properties of the substituents, achieving significant signal enhancements nih.gov. The presence of sp²-hybridized nitrogen atoms in the pyridazine ring makes it a suitable candidate for reversible binding to the SABRE catalyst. The hyperpolarized ¹⁵N signal would allow for the detection of this compound at much lower concentrations and could be used in various applications, including in vivo imaging and metabolic studies.

Hyperpolarization TechniqueTarget NucleusTypical Signal EnhancementKey Requirement
SABRE-SHEATH¹⁵N>20% polarization¹⁵N-labeled substrate, suitable catalyst. acs.org
SABRE¹H>9000-foldReversible binding to catalyst. nih.gov

This table summarizes the key aspects of SABRE hyperpolarization relevant to pyridazine derivatives.

Elucidation of Reaction Mechanisms using Isotopic Tracers

The use of isotopically labeled compounds as tracers is a fundamental technique for elucidating reaction mechanisms. By tracking the position of the isotopic label throughout a chemical transformation, chemists can gain insights into bond-forming and bond-breaking steps, reaction intermediates, and reaction pathways.

¹⁵N-labeled this compound could be employed as a mechanistic probe in various chemical reactions. For example, in reactions involving the pyridazine ring or the amino group, the fate of the ¹⁵N label could be monitored by NMR spectroscopy or mass spectrometry. This would provide unambiguous evidence for the proposed reaction mechanism. The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants in the NMR spectra of ¹⁵N-labeled heterocycles can also provide valuable structural information nih.gov.

While specific mechanistic studies employing ¹⁵N-labeled this compound have not been reported, the general methodology of using ¹⁵N-labeled heterocycles is well-established for studying a wide range of chemical and biological processes.

Q & A

Q. What are the optimized synthetic routes for 6-Bromo-N-methylpyridazin-4-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves bromination of a pyridazine precursor followed by N-methylation. For example, bromination of N-methylpyridazin-4-amine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 80°C) can yield the brominated product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are critical . To improve yields, optimize stoichiometry (1.1 eq. NBS) and monitor reaction progress using TLC. Microwave-assisted synthesis may reduce reaction time .

Q. How can the molecular structure of this compound be confirmed using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent system (e.g., dichloromethane/methanol). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen atom positioning) ensures accuracy. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10. Validate with CCDC deposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and purity. FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹). HRMS (ESI+) confirms molecular weight (theoretical for C₅H₇BrN₃: 189.98 g/mol). UV-Vis spectroscopy (in methanol, λₐᵦₛ ~270 nm) can monitor electronic transitions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : For disordered regions, use PART instructions in SHELXL to model alternative positions with occupancy refinement. For twinning, apply the TWIN/BASF commands and validate with the Hooft parameter (|Y| < 0.1). Cross-validate with spectroscopic data (e.g., NMR coupling constants) and DFT-calculated geometries. Triangulation with powder XRD ensures phase purity .

Q. What strategies are recommended for designing analogs of this compound to study structure-activity relationships (SAR)?

  • Methodological Answer : Modify the bromine substituent (e.g., replace with Cl, CF₃) or the methyl group (e.g., ethyl, cyclopropyl) to assess steric/electronic effects. Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-position. Evaluate bioactivity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with computed descriptors (e.g., LogP, polar surface area) .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate transition states for Buchwald-Hartwig or Ullmann couplings to predict activation energies. Validate with experimental kinetic studies (e.g., monitor reaction progress via GC-MS) .

Q. What experimental design principles apply to in vitro/in vivo pharmacological studies of this compound?

  • Methodological Answer : For in vitro assays (e.g., cytotoxicity), use dose-response curves (1 nM–100 µM) with triplicate measurements and positive/negative controls (e.g., cisplatin for apoptosis). For in vivo studies (e.g., murine models), adhere to OECD guidelines: administer via IP injection (1–10 mg/kg), monitor pharmacokinetics (plasma half-life via LC-MS), and include sham controls. Ensure statistical power (n ≥ 6) and ANOVA analysis .

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